(R)-2-(1-benzylpyrrolidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Benzylpyrrolidin-3-yl)ethanol is a chiral compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-1-benzylpyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-benzylpyrrolidin-3-yl)ethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the reduction of the precursor compound efficiently .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-1-benzylpyrrolidin-3-one.
Reduction: Formation of ®-2-(1-benzylpyrrolidin-3-yl)ethane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(1-Benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ®-N-(1-Benzylpyrrolidin-3-yl)acetamide
- ®-1-(1-Benzylpyrrolidin-3-yl)cyclopropan-1-amine
Uniqueness
®-2-(1-Benzylpyrrolidin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a benzyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |
InChI Key |
KVOKJZAQCLKPGS-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.